(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound characterized by a three-membered ring fused to a five-membered ring containing an oxygen atom. This structure imparts significant ring strain, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including (1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid, can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. The photochemical decomposition of CHF2-substituted pyrazolines is one such method, offering simple operation, mild conditions, and excellent functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ring structure or introduce hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism by which (1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The high ring strain and unique structure allow it to participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of oxygen.
(1S,5S)-3-Oxo-2-azabicyclo[3.1.0]hexane-1-carboxylic acid: Another similar compound with an oxygen atom in the ring system.
Uniqueness
(1S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its oxygen-containing ring, which imparts different chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it particularly valuable in specific synthetic and medicinal applications.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(1S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4?,6-/m1/s1 |
InChI Key |
KXQPXWJVQITPAZ-BAFYGKSASA-N |
Isomeric SMILES |
C1C2[C@@]1(COC2)C(=O)O |
Canonical SMILES |
C1C2C1(COC2)C(=O)O |
Origin of Product |
United States |
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